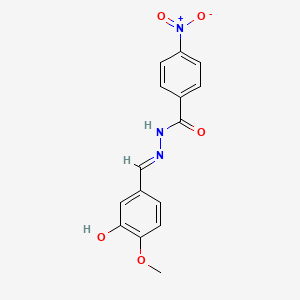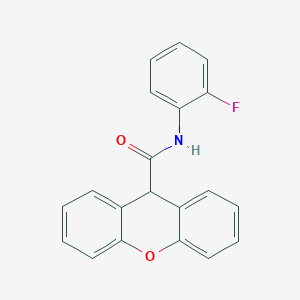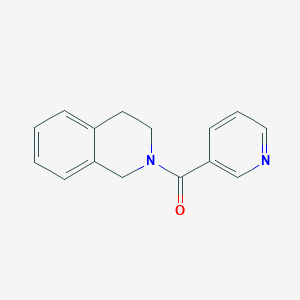![molecular formula C19H24FN5O2S B5546824 4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)
4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with basic molecular building blocks. For instance, a method for synthesizing related pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives has been explored using a starting material that undergoes various chemical transformations to introduce the sulfonyl moiety, indicating the complexity and versatility of synthesizing such compounds (Ammar et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound was determined, showcasing the orientation of benzene rings and the pyrimidine and benzene ring angles, which highlights the importance of structural analysis in understanding the compound's chemical behavior (Kumar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can be complex and varied. For example, the formation and reactivity of pyrimidinyl sulphones and sulphoxides have been studied, revealing their potential in nucleophilic displacement reactions and their significant reactivity compared to chloropyrimidines, demonstrating the diverse chemical reactivity of these compounds (Brown & Ford, 1967).
Aplicaciones Científicas De Investigación
New Fluoro Intermediates for Herbicidal Sulfonylureas
Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas highlights the synthesis of compounds with enhanced selectivity and activity in agricultural applications. These intermediates aim to improve post-emergence herbicidal efficacy in crops like cotton and wheat by leveraging the sulfonylurea class's mechanism of action, which involves inhibition of the acetolactate synthase enzyme, crucial for plant growth. This study showcases the potential of fluoro intermediates in developing more effective and selective herbicides for agricultural use (Hamprecht et al., 1999).
Antimicrobial Activity of Pyrimidine Derivatives
Another application involves the synthesis and evaluation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety for their antimicrobial properties. These compounds, starting from a specific sulfonyl phenyl hydrazone, have shown to possess antimicrobial activity, indicating their potential as new antimicrobial agents in medical and pharmaceutical research (Ammar et al., 2004).
Imaging Dopamine Receptors
In the field of neuroimaging, a compound designed to target dopamine D4 receptors was synthesized for potential use in positron emission tomography (PET) imaging. This research represents an important step towards developing diagnostic tools for neurological conditions by enabling the visualization of receptor distribution and activity in the brain, thus contributing to the understanding of diseases like schizophrenia and Parkinson's disease (Eskola et al., 2002).
Development of Novel Polyamides
The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the production of fluorinated polyamides incorporating pyridine and sulfone moieties highlights advancements in materials science. These polyamides, characterized by high thermal stability and low dielectric constants, have potential applications in electronics and as advanced materials due to their unique properties, including transparency, strength, and chemical resistance (Liu et al., 2013).
Propiedades
IUPAC Name |
4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-15-4-5-16(20)14-17(15)28(26,27)25-12-10-23(11-13-25)18-6-7-21-19(22-18)24-8-2-3-9-24/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHSDWBRBGVRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-Fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)